molecular formula C14H19NO3 B2433286 4-Ethoxy-3-piperidin-1-yl-benzoic acid CAS No. 946710-83-4

4-Ethoxy-3-piperidin-1-yl-benzoic acid

Cat. No.: B2433286
CAS No.: 946710-83-4
M. Wt: 249.31
InChI Key: ZQVFSUBNQLLUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Ethoxy-3-piperidin-1-yl-benzoic acid involves several steps. One method includes the reaction of 4-hydroxybenzoic acid with ethyl iodide to form 4-ethoxybenzoic acid. This intermediate is then reacted with piperidine under specific conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Ethoxy-3-piperidin-1-yl-benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethoxy-3-piperidin-1-yl-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Ethoxy-3-piperidin-1-yl-benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-ethoxy-3-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13-7-6-11(14(16)17)10-12(13)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVFSUBNQLLUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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